2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 33019-34-0
VCID: VC0016301
InChI: InChI=1S/C21H24O12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)21(33-16)32-15-8-6-5-7-14(15)20(26)27/h5-8,16-19,21H,9H2,1-4H3,(H,26,27)/t16-,17-,18+,19-,21-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C₂₁H₂₄O₁₂
Molecular Weight: 468.41

2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid

CAS No.: 33019-34-0

Cat. No.: VC0016301

Molecular Formula: C₂₁H₂₄O₁₂

Molecular Weight: 468.41

* For research use only. Not for human or veterinary use.

2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid - 33019-34-0

Specification

CAS No. 33019-34-0
Molecular Formula C₂₁H₂₄O₁₂
Molecular Weight 468.41
IUPAC Name 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid
Standard InChI InChI=1S/C21H24O12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)21(33-16)32-15-8-6-5-7-14(15)20(26)27/h5-8,16-19,21H,9H2,1-4H3,(H,26,27)/t16-,17-,18+,19-,21-/m1/s1
SMILES CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid is a complex organic compound featuring a sugar moiety linked to a benzoic acid backbone. This compound is characterized by its intricate molecular structure, which includes multiple acetyloxy groups attached to a sugar ring and an ether linkage connecting the sugar to the benzoic acid. The presence of these functional groups suggests potential applications in medicinal chemistry and pharmacology due to enhanced solubility and reactivity.

Molecular Formula and Weight

  • Molecular Formula: C24_{24}H28_{28}O14_{14} (assuming the benzoic acid part is C7_{7}H6_{6}O2_{2} and the sugar part is similar to the one in methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate, which has a molecular formula of C24_{24}H28_{28}O12_{12} for the propenoate derivative).

  • Molecular Weight: Approximately 540 g/mol for the propenoate derivative; the benzoic acid derivative would be slightly heavier due to the additional oxygen atoms.

Functional Groups

  • Esters: Multiple acetyloxy groups enhance solubility and reactivity.

  • Ethers: Linkage between the sugar and benzoic acid moieties.

  • Carboxylic Acid: Present in the benzoic acid part, contributing to potential biological activity.

Synthesis and Preparation

The synthesis of 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid would likely involve several steps, including:

  • Protection and Activation: Protecting the hydroxyl groups of the sugar with acetyl groups.

  • Coupling Reaction: Forming the ether linkage between the sugar and benzoic acid moieties, possibly using a catalyst or base.

  • Deprotection: Removing protecting groups to yield the final product.

Potential Applications

Given its complex structure and functional groups, this compound may have applications in:

  • Medicinal Chemistry: Potential as a precursor for drug synthesis due to its solubility and reactivity.

  • Pharmacology: Could exhibit biological activity due to the presence of multiple functional groups.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
Methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoateC24_{24}H28_{28}O12_{12}Complex sugar moiety, multiple acetyloxy groups
Methyl 3-acetoxybenzoateC9_{9}H10_{10}O4_{4}Simple ester with potential antimicrobial activity
Methyl 4-hydroxybenzoateC8_{8}H8_{8}O3_{3}Known preservative with antifungal properties

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